molecular formula C8H16O4Si B108569 Ethyl trimethylsilyl malonate CAS No. 18457-03-9

Ethyl trimethylsilyl malonate

Cat. No. B108569
CAS RN: 18457-03-9
M. Wt: 204.3 g/mol
InChI Key: PVXMKQLVICGFSI-UHFFFAOYSA-N
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Description

Ethyl trimethylsilyl malonate is a chemical compound with the molecular formula C8H16O4Si and a molecular weight of 204.30. It is a derivative of malonic acid where the hydrogen atoms of the malonate ester are replaced by trimethylsilyl groups. This compound is known for its utility in organic synthesis, particularly in the synthesis of β-keto esters and other intermediates .

Synthesis Analysis

This compound can be synthesized commercially or prepared from the potassium salt of ethyl malonate. The synthesis process involves the treatment of potassium ethyl malonate with trimethylsilyl chloride, which can yield the desired product in high yields. This method is considered efficient and convenient for the preparation of this compound . Additionally, mthis compound can be prepared from t-butyl methyl malonate using trimethylsilyl trifluoromethanesulfonate or from Meldrum's acid and methyl trimethylsilyl ether .

Molecular Structure Analysis

The molecular structure of this compound includes a malonate backbone with ethyl and trimethylsilyl groups attached to it. The presence of these silyl groups significantly alters the reactivity and stability of the molecule, making it a valuable reagent in various chemical reactions. The InChI and InChIKey provided in the literature offer a standardized representation of the molecule's structure .

Chemical Reactions Analysis

This compound is involved in several chemical reactions. It can be used to generate in-situ (trimethylsilyl)malonates, which can be acylated with acyl imidazoles or chlorides to prepare a variety of β-ketoesters. This method has been shown to be a high-yield approach for the preparation of β-ketoesters and can be extended to the formation of alkylidene malonates . Furthermore, silyl enol ethers derived from β-ketoesters or malonates can be ethenylated with trimethylsilylethyne in the presence of GaCl3, leading to the synthesis of ethenylmalonates .

Physical and Chemical Properties Analysis

This compound has a boiling point of 75 °C at 0.5 mmHg and a density of 1.000 g cm^-3. It is reported to be moisture sensitive, which is an important consideration for its handling and storage. The physical properties such as boiling point and density are crucial for the practical application of this compound in laboratory settings .

Scientific Research Applications

Applications in Battery Technology

Ethyl trimethylsilyl malonate and related compounds have been explored for their potential in enhancing the performance of lithium-ion batteries. Specifically, derivatives like bis(trimethylsilyl) 2-fluoromalonate have been used as additives in electrolytes for high voltage lithium-ion batteries, showing promising results in improving capacity retention and cycling performance. These additives also help in maintaining the crystal structure of cathode materials at high cut-off voltages and prevent the formation of thick solid electrolyte interphase (SEI) films, which is crucial for battery longevity and efficiency (Lyu et al., 2019).

Role in Organic Synthesis

This compound is reported to be a key intermediate in various synthetic routes. It is often used in the synthesis of β-keto esters and has various methods for its preparation and handling. The compound is noted for its moisture sensitivity, indicating its reactive nature and the need for careful handling during synthesis processes (Bolton, 2001).

Application in Cyclocondensation Reactions

Malonates, including derivatives like this compound, play a crucial role in cyclocondensation reactions, which are fundamental in creating heterocyclic compounds. These compounds serve as reagents for cyclocondensation with 1,3-dinucleophiles, leading to the formation of six-membered heterocycles. Their versatility in reaction chemistry highlights their importance in the field of synthetic chemistry (Stadlbauer et al., 2001).

In Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound-related compounds are used in the synthesis of metal malonate complexes. These complexes are used as precursors in the MOCVD process for depositing thin films of materials like HfO2 and ZrO2. These films have applications in various technological fields, including semiconductors and coatings. The malonate complexes used in MOCVD are valued for their volatility, thermal stability, and ability to decompose at lower temperatures compared to traditional precursors (Pothiraja et al., 2009).

Safety and Hazards

Ethyl trimethylsilyl malonate is classified as a flammable liquid and vapor (H226) . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this chemical .

Mechanism of Action

Target of Action

Ethyl trimethylsilyl malonate is a complex organic compound used in scientific research

Mode of Action

. This suggests that this compound may interact with its targets to induce changes in their structure or function.

Biochemical Pathways

Malonates, including this compound, are involved in various biochemical pathways. They are known to react with 1,3-dinucleophiles to form a variety of so-called “malonyl heterocycles” . These heterocycles possess a 1,3-dicarbonyl moiety or its enolized tautomeric 1-oxo-3-hydroxy form , which are key structural elements in many natural products, including fatty acids, polyketides, phenylpropanoides, and flavonoids .

Pharmacokinetics

, which may influence its absorption and distribution

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as a flammable liquid , suggesting that it should be stored and handled carefully to prevent accidents. Additionally, the compound’s efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in its environment .

properties

IUPAC Name

1-O-ethyl 3-O-trimethylsilyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXMKQLVICGFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171589
Record name Ethyl trimethylsilyl malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18457-03-9
Record name Propanedioic acid, 1-ethyl 3-(trimethylsilyl) ester
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Record name Ethyl trimethylsilyl malonate
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Record name Ethyl trimethylsilyl malonate
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Record name Ethyl trimethylsilyl malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary synthetic application of Ethyl trimethylsilyl malonate?

A1: this compound is primarily used in the synthesis of β-keto esters. [] This reagent provides a convenient route to these important building blocks in organic synthesis.

Q2: How is this compound typically prepared in a laboratory setting?

A2: While commercially available, this compound can be synthesized from the potassium salt of Ethyl Malonate. [] This method highlights the versatility of this reagent and its accessibility for synthetic chemists.

Q3: Are there any reported handling precautions for this compound?

A3: Yes, the ethyl derivative of trimethylsilyl malonate is known to be moisture sensitive. [] This sensitivity necessitates careful handling and storage under anhydrous conditions to prevent degradation.

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